

What are the chemical and physical properties of dicyclopentadiene?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DCPD**

Cat. No.: **B7800370**

[Get Quote](#)

Dicyclopentadiene: A Comprehensive Technical Guide

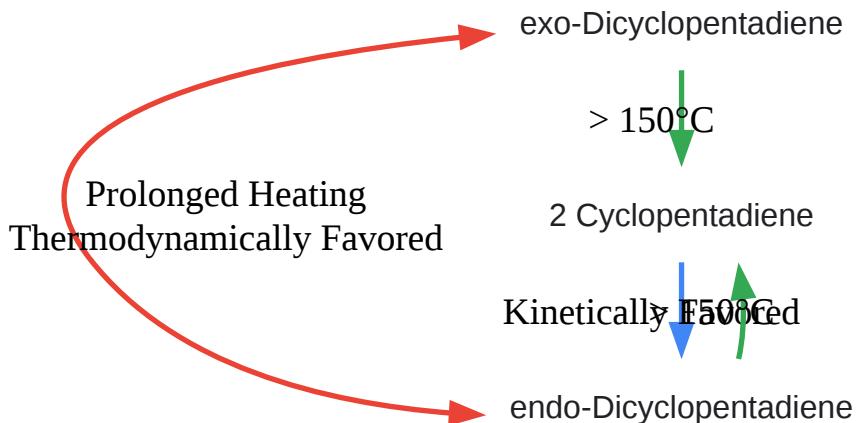
For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentadiene (**DCPD**) is a versatile cyclic diolefin with the chemical formula $C_{10}H_{12}$. It exists as a white crystalline solid at room temperature and is characterized by a distinct camphor-like odor. **DCPD** is a significant industrial chemical, primarily utilized in the production of resins, elastomers, and other polymers. This technical guide provides an in-depth overview of the chemical and physical properties of dicyclopentadiene, complete with detailed experimental protocols for key property determination and visual representations of its chemical behavior and experimental workflows.

Chemical and Physical Properties

The chemical and physical properties of dicyclopentadiene are summarized in the table below. It is important to note that commercial **DCPD** is a mixture of the endo and exo isomers, with the endo isomer being the kinetically favored product of cyclopentadiene dimerization.[\[1\]](#) Prolonged heating can lead to isomerization to the more thermodynamically stable exo isomer.[\[1\]](#)


Property	Value	Units	Conditions
Molecular Formula	C ₁₀ H ₁₂	-	-
Molar Mass	132.20	g/mol	-
CAS Number	77-73-6	-	General
1755-01-7	-	endo-isomer	
933-60-8	-	exo-isomer	
Appearance	White crystalline solid	-	Room Temperature
Odor	Camphor-like	-	-
Melting Point	32.5	°C	endo-isomer
Boiling Point	170	°C	Decomposes
Density	0.978	g/cm ³	at 20°C
Solubility in Water	Insoluble	-	-
Solubility in Organic Solvents	Soluble	-	Alcohols, ethers, esters
Vapor Pressure	1.4	mmHg	at 20°C
Flash Point	32	°C	Closed Cup
Autoignition Temperature	503	°C	-
Lower Explosive Limit	0.8	% by volume	in air
Upper Explosive Limit	6.3	% by volume	in air

Chemical Reactivity and Signaling Pathways

Diels-Alder and Retro-Diels-Alder Reaction

Dicyclopentadiene is the dimer of cyclopentadiene, formed through a Diels-Alder reaction. This reaction is reversible, and upon heating to temperatures above 150°C, **DCPD** undergoes a retro-Diels-Alder reaction to yield two molecules of cyclopentadiene.^[1] This equilibrium is

fundamental to the practical application of cyclopentadiene, which is often generated in situ from **DCPD**.

[Click to download full resolution via product page](#)

Caption: Equilibrium between cyclopentadiene and its endo and exo dimers.

Polymerization

Dicyclopentadiene can undergo ring-opening metathesis polymerization (ROMP) to produce polydicyclopentadiene (**pDCPD**), a thermosetting plastic with high impact resistance and thermal stability.^[2] The polymerization is typically initiated by transition metal catalysts.^[2] The reaction proceeds primarily through the more strained norbornene double bond, with the potential for cross-linking through the cyclopentene double bond.^{[3][4][5]}

Experimental Protocols

Detailed methodologies for determining key physical properties of dicyclopentadiene are outlined below, based on internationally recognized standards.

Melting Point Determination (OECD 102 / ASTM D87)

The melting point of dicyclopentadiene can be determined using the capillary method as described in OECD Guideline 102 or a cooling curve method similar to ASTM D87 for waxes.^[6] [\[7\]](#) [\[8\]](#) [\[9\]](#) [\[10\]](#) [\[11\]](#) [\[12\]](#) [\[13\]](#) [\[14\]](#) [\[15\]](#)

Principle: A small, powdered sample of **DCPD** is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

- Melting point apparatus with a heated block or oil bath
- Capillary tubes (sealed at one end)
- Calibrated thermometer or temperature probe

Procedure:

- A small amount of finely powdered dicyclopentadiene is introduced into a capillary tube to a height of 2-4 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

Boiling Point Determination (OECD 103 / ASTM D1078)

The boiling point of dicyclopentadiene, which is accompanied by decomposition, can be determined using a distillation method as outlined in OECD Guideline 103 and ASTM D1078.[\[6\]](#) [\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Principle: The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is measured during distillation.

Apparatus:

- Distillation flask
- Condenser

- Receiving cylinder
- Calibrated thermometer
- Heating mantle

Procedure:

- A measured volume of dicyclopentadiene is placed in the distillation flask.
- The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.
- The sample is heated, and the temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.
- The temperature is continuously monitored as distillation proceeds. Due to decomposition, a stable boiling point may not be achieved. The temperature at which significant decomposition is observed should be noted.

Density Determination (ASTM D4052)

The density of liquid dicyclopentadiene (above its melting point) can be accurately measured using a digital density meter according to ASTM D4052.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

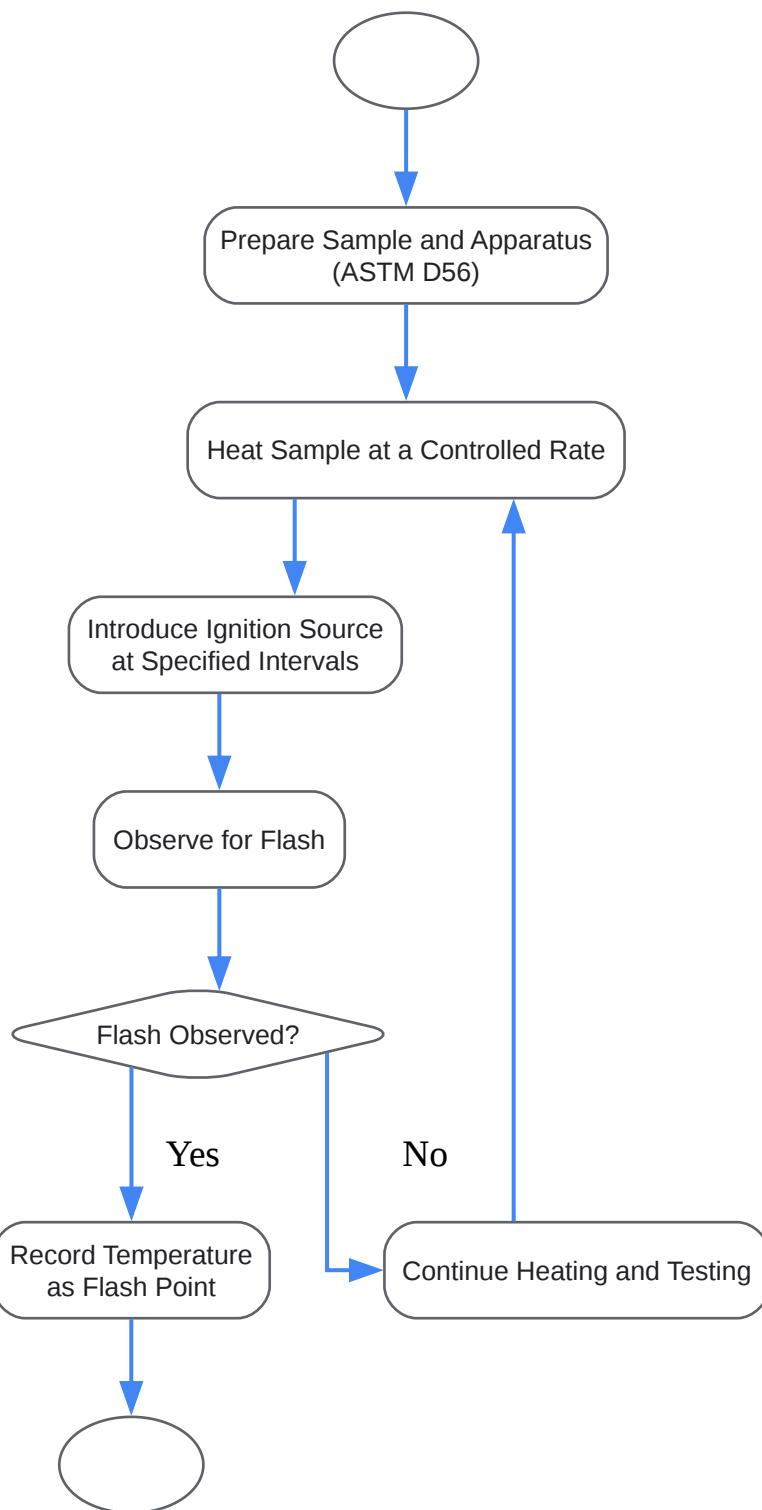
Principle: The change in the oscillation frequency of a U-shaped tube when filled with the sample is used to determine its density.

Apparatus:

- Digital density meter with a thermostatically controlled cell
- Syringes for sample injection

Procedure:

- The density meter is calibrated with air and a reference standard of known density (e.g., pure water).


- The temperature of the measurement cell is set to the desired temperature (e.g., 20°C).
- A small volume of the molten dicyclopentadiene sample is injected into the U-tube, ensuring no air bubbles are present.
- The instrument measures the oscillation period and calculates the density of the sample.

Flash Point Determination (ASTM D56)

The flash point of dicyclopentadiene can be determined using a Tag Closed-Cup Tester as described in ASTM D56.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

Principle: A sample is heated in a closed cup at a controlled rate, and an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for Flash Point Determination using ASTM D56.

Safety and Handling

Dicyclopentadiene is a flammable liquid and vapor. It can form explosive peroxides upon exposure to air, especially after prolonged storage.[31] It is also an irritant to the skin, eyes, and respiratory system. Proper personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. Store in a cool, well-ventilated area away from ignition sources and oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of dicyclopentadiene, along with standardized methodologies for their determination. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize or study this important industrial chemical. Understanding the properties and reactivity of dicyclopentadiene is crucial for its safe handling and effective application in various chemical syntheses and polymerization processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dicyclopentadiene - Wikipedia [en.wikipedia.org]
- 2. Polydicyclopentadiene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The polymerization of dicyclopentadiene: An investigation of mechanism - ProQuest [proquest.com]
- 6. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 7. img.antpedia.com [img.antpedia.com]
- 8. kelid1.ir [kelid1.ir]

- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. laboratuar.com [laboratuar.com]
- 12. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 13. store.astm.org [store.astm.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
- 18. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 19. store.astm.org [store.astm.org]
- 20. ASTM D1078 - Normalab [normalab.com]
- 21. store.astm.org [store.astm.org]
- 22. img.antpedia.com [img.antpedia.com]
- 23. ASTM D4052 - eralytics [eralytics.com]
- 24. standards.iteh.ai [standards.iteh.ai]
- 25. store.astm.org [store.astm.org]
- 26. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]
- 27. ASTM D56 - eralytics [eralytics.com]
- 28. img.antpedia.com [img.antpedia.com]
- 29. data.ntsb.gov [data.ntsb.gov]
- 30. Flashpoint Testing - ASTM D56 (Tag Closed Cup) - Pentyl Labs [pentyllabs.com]
- 31. Dicyclopentadiene | C10H12 | CID 6492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the chemical and physical properties of dicyclopentadiene?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7800370#what-are-the-chemical-and-physical-properties-of-dicyclopentadiene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com